molecular formula C13H16N2O3S2 B3175285 Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate CAS No. 956576-58-2

Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate

Cat. No.: B3175285
CAS No.: 956576-58-2
M. Wt: 312.4 g/mol
InChI Key: WZCFQBZCBUCGBJ-UHFFFAOYSA-N
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Description

Historical Evolution of Thiophene-Isothiocyanate Hybrid Architectures in Medicinal Chemistry

Early Developments in Thiophene-Based Therapeutics

The thiophene scaffold emerged as a critical heterocyclic system following its discovery in 1882, with initial applications in dye chemistry and industrial materials. By the mid-20th century, researchers recognized its bioisosteric potential, particularly in mimicking phenyl rings while offering improved metabolic stability. The integration of isothiocyanate (-NCS) groups into thiophene derivatives began in the 1990s, driven by the known biological activity of isothiocyanates in cruciferous vegetables, such as sulforaphane’s anticancer properties. Early hybrids, such as 2-isothiocyanatothiophene, demonstrated moderate antimicrobial activity but faced limitations in solubility and target specificity.

Advancements in Hybrid Architectures (2000–2020)

The 2000s saw systematic efforts to optimize thiophene-isothiocyanate hybrids through strategic substitutions. For example, the addition of electron-withdrawing groups (e.g., nitro, carbonyl) at the thiophene 5-position improved enzyme inhibition potency by up to 10-fold in urease and JAK/STAT pathway targets. A landmark 2017 study by Ortega et al. demonstrated that urea-linked thiophene derivatives, such as benzimidazole-thiophene hybrids, achieved nanomolar IC50 values against acid ceramidase, a therapeutic target in melanoma. These findings validated the thiophene-isothiocyanate framework as a versatile platform for drug discovery.

Table 1: Key Milestones in Thiophene-Isothiocyanate Hybrid Development
Year Innovation Biological Target Impact
1998 Synthesis of 2-isothiocyanatothiophene Microbial enzymes First hybrid with measurable bioactivity
2012 Introduction of 4-methyl substituents Urease 4.8-fold potency increase over thiourea
2017 Urea-linked benzimidazole-thiophene hybrids Acid ceramidase IC50 = 0.8 µM in melanoma cells
2024 Morpholine-thiophene-thiosemicarbazones Bacterial urease IC50 = 3.8 µM, uncompetitive inhibition

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(diethylcarbamoyl)-2-isothiocyanato-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-5-15(6-2)12(16)10-8(3)9(13(17)18-4)11(20-10)14-7-19/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCFQBZCBUCGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)N=C=S)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201130979
Record name Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-58-2
Record name Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate is a compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H14N2O2S2\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}_{2}

It contains a thiophene ring substituted with isothiocyanate and carboxylate functionalities, which are often associated with biological activity.

Anticancer Activity

Research has indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including HeLa and CEM T-lymphocytes. The cytotoxicity was assessed using IC50 values, where lower values indicate higher potency.

CompoundCell LineIC50 (μM)
Derivative 5cL1210 (murine leukemia)1.9 - 4.4
Derivative 4bHEL (human embryonic lung)11 - 20

These findings suggest that this compound may also possess similar anticancer properties due to its structural similarities with other active thiophene derivatives .

Antiviral and Antimicrobial Activity

Additionally, some derivatives have demonstrated antiviral activities against various strains of viruses, with certain compounds showing effectiveness against HEL cell cultures. The observed IC50 values ranged from 11 to 20 μM for antiviral activity, indicating moderate efficacy .

Moreover, antimicrobial properties have been reported for related thiophene compounds, suggesting a broad spectrum of biological activity that could be explored further in this compound.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Antiviral Mechanisms : The antiviral activity may stem from interference with viral replication processes or inhibition of viral entry into host cells.
  • Antimicrobial Effects : The presence of the isothiocyanate group is often linked to antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes.

Case Studies

Several case studies have highlighted the potential applications of thiophene derivatives in drug development:

  • A study demonstrated that a derivative similar to this compound exhibited potent cytotoxicity against cancer cell lines comparable to established chemotherapeutic agents like melphalan .
  • Another investigation focused on the synthesis and biological evaluation of thiophene-based compounds, revealing promising results in terms of both anticancer and antimicrobial activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate 956576-58-2 C₁₃H₁₆N₂O₃S₂ 312.41 Diethylaminocarbonyl, isothiocyanate
Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate 667436-03-5 C₁₁H₁₂N₂O₃S₂ 284.36 Dimethylaminocarbonyl, isothiocyanate
Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate Not provided C₁₃H₁₅NO₃S 265.33 Isoxazole ring, thiophene substituent
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Not provided C₁₄H₁₅NO₂S 261.34 Amino group, phenyl substituent

Key Observations :

  • The diethylamino variant (target compound) has a higher molecular weight than its dimethylamino analog (312.41 vs. 284.36) due to the larger alkyl chains .
  • The isothiocyanate group (-NCS) in the target compound and its dimethyl analog distinguishes them from other thiophene derivatives (e.g., the isoxazole-containing compound in ), which lack this reactive moiety .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate, and what reaction conditions optimize yield?

  • Methodological Answer : The Gewald reaction is a common approach for synthesizing substituted thiophene derivatives. For example, analogous compounds like ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate are synthesized via cyclization of ketones with cyanoacetates in the presence of sulfur and amines . Adapting this method:

  • Step 1 : React 4-methylthiophene-3-carboxylate precursors with diethylcarbamoyl chloride to introduce the (diethylamino)carbonyl group.
  • Step 2 : Introduce the isothiocyanate group via thiophosgene or thiocyanate reagents under inert conditions.
  • Key Conditions : Use anhydrous solvents (e.g., DMF or THF), controlled temperatures (0–25°C), and catalytic bases (e.g., triethylamine) to minimize side reactions. Yields >70% are achievable with rigorous purification (e.g., column chromatography) .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions. For example, the isothiocyanate group (-NCS) shows a characteristic singlet near δ 130–140 ppm in 13^13C NMR .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and NCS (2050–2150 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ for C14_{14}H19_{19}N2_2O3_3S2_2: calc. 351.08, observed 351.09) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers under inert gas (N2_2 or Ar) at –20°C.
  • Stability Risks : The isothiocyanate group is moisture-sensitive and prone to hydrolysis. Degradation products (e.g., thioureas) can form if exposed to humidity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for assigning stereochemistry. Use SHELXL for refinement, as it handles small-molecule structures with high precision. For example, SHELX programs have resolved similar thiophene derivatives by analyzing bond lengths (C-S: ~1.70 Å) and torsion angles .
  • Data Interpretation : Compare experimental data (e.g., space group, unit cell parameters) with computational models (DFT-optimized geometries) to validate accuracy .

Q. How should researchers address contradictions in reactivity data during synthetic scale-up?

  • Methodological Answer :

  • Case Study : Discrepancies in yields between small-scale (mg) and large-scale (g) syntheses may arise from inefficient heat transfer or mixing.
  • Mitigation :

Use kinetic profiling (e.g., in situ IR) to monitor reaction progress.

Optimize stirring rates and solvent volumes to maintain homogeneity.

Replicate small-scale purity via recrystallization (e.g., ethanol/water mixtures) .

Q. What mechanistic insights explain the selectivity of isothiocyanate incorporation in this scaffold?

  • Methodological Answer :

  • Pathway Analysis : The isothiocyanate group is introduced via nucleophilic substitution. Density Functional Theory (DFT) calculations predict preferential attack at the 2-position due to electron-withdrawing effects from the 3-carboxylate group.
  • Experimental Validation : Competitive reactions with alternative electrophiles (e.g., isocyanates) show >90% selectivity for isothiocyanate under thiophilic conditions (e.g., using Lawesson’s reagent) .

Q. What safety protocols are critical when handling this compound’s reactive functional groups?

  • Methodological Answer :

  • Hazard Mitigation :
  • Isothiocyanate Handling : Use fume hoods, nitrile gloves, and eye protection (risk of respiratory and dermal irritation) .
  • Spill Response : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
  • Toxicity Data : Acute toxicity (LD50_{50} in rats: >500 mg/kg) suggests moderate risk, but chronic exposure studies are lacking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate

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